N-[(3R,5S)-4-oxo-1-adamantyl]acetamide
Description
Overview of Adamantane (B196018) Derivatives in Academic Chemical Research
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has captivated chemists for decades. Its unique properties, including high symmetry, rigidity, and lipophilicity, make it a valuable building block in various areas of chemical research. Academic investigations have extensively explored the functionalization of the adamantane cage at its bridgehead (tertiary) and methylene (B1212753) (secondary) positions. This has led to a vast library of derivatives with diverse applications in medicinal chemistry, materials science, and supramolecular chemistry. mdpi.com
Adamantane derivatives have been successfully incorporated into a number of clinically used drugs, demonstrating their significance in pharmaceutical research. nih.gov The rigid adamantane scaffold can serve as a robust anchor for pharmacophores, influencing the drug's pharmacokinetic and pharmacodynamic properties. rsc.org Research has shown that the introduction of an adamantyl group can enhance the biological activity of a molecule. mdpi.com
Significance of Functionalized Adamantane Scaffolds in Molecular Design and Chemical Biology
The well-defined three-dimensional structure of the adamantane cage makes it an attractive scaffold for molecular design. By attaching functional groups to specific positions on the cage, researchers can create molecules with precise spatial arrangements of chemical entities. This is particularly useful in chemical biology for probing protein-ligand interactions and designing enzyme inhibitors.
Functionalized adamantane scaffolds have been employed to create multivalent ligands, where multiple copies of a binding motif are displayed from the rigid core. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the lipophilic nature of the adamantane core can improve the membrane permeability and bioavailability of polar molecules. nih.gov The study of adamantane-substituted amines and amides has provided insights into the effects of steric bulk on chemical properties and molecular interactions. strath.ac.uknih.gov
Rationale for the Academic Investigation of N-[(3R,5S)-4-oxo-1-adamantyl]acetamide
The specific stereochemistry ((3R,5S)) indicates an interest in creating enantiomerically pure compounds, which is crucial for studying stereoselective interactions with biological systems. The 4-oxo group introduces a site for further chemical modification, such as reduction to an alcohol or conversion to other functional groups, allowing for the exploration of structure-activity relationships. The acetamide (B32628) group itself is a common feature in biologically active molecules and can participate in hydrogen bonding interactions. The investigation of such a molecule would likely aim to understand how the combination and spatial orientation of these functionalities on the rigid adamantane scaffold influence its chemical reactivity and biological properties.
Scope and Objectives of the Research Outline
The objective of this article is to present a structured overview of this compound based on the foundational principles of adamantane chemistry. Due to the absence of direct research findings for this specific compound, the subsequent sections will draw upon data from analogous structures, such as other functionalized adamantane amides and ketones, to provide a scientifically grounded perspective. The scope is strictly limited to the chemical aspects of the compound as outlined, without extending to unverified applications or properties.
Given the lack of specific experimental data for this compound in the scientific literature, it is not possible to generate detailed research findings or data tables for this compound. The information presented above is based on the general knowledge of adamantane chemistry and research on related derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(3R,5S)-4-oxo-1-adamantyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-10H,2-6H2,1H3,(H,13,14)/t8?,9-,10+,12? |
InChI Key |
DNADEDKIQXROFJ-PYDJHFLYSA-N |
Isomeric SMILES |
CC(=O)NC12C[C@H]3CC(C1)C[C@@H](C2)C3=O |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)C(=O)C(C3)C2 |
Origin of Product |
United States |
Synthetic Strategies and Stereochemical Control for N 3r,5s 4 Oxo 1 Adamantyl Acetamide
Retrosynthetic Analysis of the 4-oxo-1-adamantylacetamide Scaffold
A plausible retrosynthetic analysis for N-[(3R,5S)-4-oxo-1-adamantyl]acetamide commences with the disconnection of the amide bond, a common and reliable transformation. This leads to 1-amino-4-oxoadamantane with the desired (3R,5S) stereochemistry and an acetylating agent. The amino group at the bridgehead position (C1) can be envisioned as arising from a Curtius, Hofmann, or Schmidt rearrangement of a corresponding carboxylic acid derivative, or through a Ritter-type reaction on a precursor alcohol. The 4-oxo functionality can be introduced by the oxidation of a corresponding secondary alcohol.
Further disconnection of the stereogenic centers at C3 and C5 suggests a key challenge: the stereocontrolled introduction of substituents. A potential strategy involves the diastereoselective functionalization of a prochiral adamantane (B196018) precursor. For instance, a bicyclo[3.3.1]nonane derivative, a common precursor in adamantane synthesis, could be employed to construct the adamantane cage with the necessary stereochemical information already embedded or introduced in a controlled manner. nih.gov This approach allows for the strategic placement of functional groups that can be later converted to the desired oxo and acetamide (B32628) moieties.
Another retrosynthetic approach could involve the construction of the adamantane core from acyclic or monocyclic starting materials, where the stereocenters are established early in the sequence through asymmetric catalysis or the use of chiral building blocks. nih.gov
Development of Stereoselective Synthetic Methodologies
The development of synthetic routes to enantiomerically pure adamantane derivatives is an active area of research. nih.govresearchgate.net Key to the synthesis of this compound is the precise control over the stereochemistry at the C3 and C5 positions.
Asymmetric Construction of the Adamantane Core
The asymmetric construction of the adamantane core can be approached by utilizing chiral starting materials or by employing asymmetric reactions during the cage-forming process. While the total synthesis of adamantane itself is well-established, creating substituted and stereochemically defined analogues from non-adamantane precursors is a more complex endeavor. nih.gov Methodologies starting from bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonane, offer a powerful way to control the stereochemistry of the resulting adamantane. nih.gov Asymmetric reactions, such as enantioselective cyclization or desymmetrization of prochiral intermediates, can be employed to set the absolute stereochemistry of the core structure.
Diastereoselective Introduction of the Oxo and Acetamide Functionalities
With a pre-formed adamantane scaffold, the introduction of the oxo and acetamide groups must be conducted with high diastereoselectivity. The Ritter reaction is a powerful method for introducing an acetamide group at a tertiary carbon atom. This reaction proceeds via a carbocation intermediate, and the stereochemical outcome can be influenced by the directing effects of existing substituents on the adamantane cage. nih.gov
The introduction of the 4-oxo group can be achieved by the oxidation of a corresponding 4-hydroxyadamantane derivative. The stereochemistry of the hydroxyl group, which in turn dictates the stereochemistry of the final product, can be controlled through diastereoselective reduction of a precursor diketone or through directed hydroxylation reactions. The rigid nature of the adamantane skeleton often leads to high facial selectivity in reactions involving the approach of a reagent to a prochiral center.
Control of Stereochemistry at Chiral Centers (3R,5S)
Achieving the specific (3R,5S) stereochemistry is the most critical aspect of the synthesis. This can be accomplished through several strategies:
Chiral Auxiliaries: Attaching a chiral auxiliary to an adamantane precursor can direct the stereochemical course of subsequent reactions. After the desired stereocenters are set, the auxiliary can be cleaved.
Chiral Reagents and Catalysts: The use of chiral reducing agents for the stereoselective reduction of a ketone or chiral oxidizing agents for enantioselective hydroxylation can establish the required stereocenters.
Enzymatic Resolutions: Kinetic resolution of a racemic mixture of a key intermediate using enzymes can provide access to the desired enantiomer.
Starting from Chiral Precursors: As mentioned earlier, building the adamantane core from a starting material that already possesses the correct absolute stereochemistry is a robust strategy. nih.gov
For instance, the synthesis could start from a symmetrically substituted adamantane derivative which is then desymmetrized in an enantioselective fashion. Subsequent functional group manipulations would then lead to the target molecule.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvents, temperature, reaction time, and the nature of catalysts and reagents.
| Reaction Step | Key Parameters for Optimization | Potential Improvements |
| Adamantane Core Formation | Catalyst loading, temperature, reaction time | Higher yields and stereoselectivity |
| Introduction of Acetamide Group (e.g., Ritter Reaction) | Acid catalyst, solvent, temperature | Minimized side reactions, improved yield |
| Introduction of Oxo Group (Oxidation) | Oxidizing agent, solvent, temperature | Selective oxidation without over-oxidation |
| Purification | Recrystallization solvent, chromatography conditions | High purity of the final product |
For example, in a Ritter-type reaction, the choice of acid and the reaction temperature can significantly impact the yield and the formation of byproducts. Similarly, for oxidation reactions, selecting a mild and selective oxidizing agent is important to avoid unwanted side reactions. Purification techniques such as column chromatography and recrystallization are essential to obtain the product with high purity.
Synthesis of Structural Analogues and Isomers for Comparative Studies
The synthesis of structural analogues and isomers of this compound is important for structure-activity relationship (SAR) studies. This involves systematically modifying different parts of the molecule and evaluating the impact on its biological activity.
Types of Analogues and Isomers:
Enantiomers: The synthesis of the (3S,5R) enantiomer is crucial to understand the stereochemical requirements for biological activity.
Diastereomers: Preparing other diastereomers, such as the (3R,5R) and (3S,5S) isomers, can provide further insight into the optimal spatial arrangement of the substituents.
Functional Group Analogues: The acetamide group could be replaced with other acyl groups (e.g., propanamide, benzamide) or other functional groups like sulfonamides or ureas. mdpi.com The oxo group could be reduced to a hydroxyl group or converted to other functionalities.
Scaffold Analogues: The adamantane core could be replaced by other rigid cage-like structures to explore the importance of the adamantane scaffold itself.
The synthetic methodologies developed for the target molecule can often be adapted to prepare these analogues. For example, by using the opposite enantiomer of a chiral catalyst or starting material, the enantiomer of the final product can be obtained. By varying the acylating agent in the final step, a series of amide analogues can be synthesized.
Advanced Structural Elucidation and Conformational Analysis of N 3r,5s 4 Oxo 1 Adamantyl Acetamide
Spectroscopic Characterization Techniques for Structural Confirmation and Stereochemical Assignment
Spectroscopic techniques are indispensable for verifying the molecular structure, confirming the presence of functional groups, and assigning the stereochemistry of chiral molecules like N-[(3R,5S)-4-oxo-1-adamantyl]acetamide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the acetamido group (a singlet for the methyl protons around δ 2.0 ppm and a broader singlet for the N-H proton) and a series of complex multiplets for the protons on the adamantane (B196018) cage. The rigid adamantane skeleton restricts conformational flexibility, leading to well-defined chemical shifts for the methine (CH) and methylene (B1212753) (CH₂) protons. The protons adjacent to the carbonyl group (at C-5 and C-7) and the nitrogen atom (at C-2, C-8, C-9) would be deshielded and resonate at a lower field compared to unsubstituted adamantane. scielo.org.za The stereospecificity of the (3R,5S) configuration influences the precise chemical shifts and coupling constants of the cage protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals would include the carbonyl carbon of the acetamido group (δ ~169 ppm), the methyl carbon (δ ~24 ppm), the ketone carbonyl on the adamantane cage (δ >200 ppm), and the quaternary carbon attached to the nitrogen (C-1, δ ~50-60 ppm). wikipedia.org The remaining adamantane carbons would appear in the aliphatic region (δ 25-50 ppm). The symmetry of the molecule dictates the number of unique carbon signals. For unsubstituted adamantane, high symmetry results in only two signals. wikipedia.orgnih.gov In this compound, the substitution pattern lowers the symmetry, resulting in a greater number of distinct signals.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignments.
COSY: Would reveal proton-proton coupling networks within the adamantane cage, helping to trace the connectivity of the CH and CH₂ groups.
HSQC: Correlates each proton signal with its directly attached carbon atom.
HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the placement of the acetamido group at C-1 and the oxo group at C-4 by observing correlations from the cage protons to the carbonyl carbons.
Interactive Data Table: Expected NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected) | Key HMBC Correlations (Expected) |
| Acetamido CH₃ | ~2.0 (s, 3H) | ~24 | H(CH₃) to C(Amide C=O) |
| Acetamido NH | ~6.0-7.0 (br s, 1H) | N/A | H(NH) to C-1, C(Amide C=O) |
| Amide C=O | N/A | ~169 | |
| Adamantane C=O (C-4) | N/A | >200 | |
| Adamantane C-1 | N/A | ~55 | |
| Adamantane C-2, C-8, C-9 | Multiplets | ~40-50 | H(C-2,8,9) to C-1, C-3, C-10 |
| Adamantane C-3 | Methine proton | ~35-45 | H(C-3) to C-2, C-4, C-9 |
| Adamantane C-5, C-7 | Protons α to C=O | ~45-55 | H(C-5,7) to C-4, C-6 |
| Adamantane C-6, C-10 | Methylene protons | ~30-40 | H(C-6,10) to C-1, C-5, C-7 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₁₂H₁₇NO₂), HRMS would provide a high-accuracy mass measurement of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺). This experimental value is then compared to the theoretical exact mass calculated from the atomic masses of the constituent isotopes. A match within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Data Table: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Theoretical Exact Mass ([M]) | 207.12593 u |
| Expected [M+H]⁺ Ion | 208.13321 u |
| Expected [M+Na]⁺ Ion | 230.11516 u |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands.
N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
C-H Stretches: Multiple peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the adamantane cage and the acetamido methyl group. nih.gov
C=O Stretches: Two distinct and strong carbonyl stretching bands are expected. The ketone carbonyl on the adamantane ring would appear around 1710-1725 cm⁻¹, while the amide I band (primarily C=O stretch) would be observed around 1650 cm⁻¹. nih.gov
N-H Bend: The amide II band (a mix of N-H bending and C-N stretching) would be visible around 1550 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While carbonyl stretches are typically weaker in Raman, the hydrocarbon skeleton of the adamantane cage gives rise to strong signals. researchgate.netresearchgate.net The characteristic "breathing" mode of the adamantane cage would be a prominent feature. researchgate.net Functionalization of the cage can cause shifts and splitting of these characteristic modes. researchgate.net
Data Table: Key Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Intensity |
| Amide N-H | Stretch | ~3300 | Weak |
| Aliphatic C-H | Stretch | 2850-3000 | Strong |
| Ketone C=O | Stretch | ~1715 | Medium |
| Amide C=O | Amide I Stretch | ~1650 | Medium |
| Amide N-H/C-N | Amide II Bend/Stretch | ~1550 | Weak |
| Adamantane Cage | Skeletal Vibrations | Various | Strong |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique would unambiguously confirm:
Connectivity: The precise arrangement of atoms and bonds.
Absolute Configuration: The (3R,5S) stereochemistry at the chiral centers, providing irrefutable proof of the enantiomeric form.
Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. Studies on other adamantane amides have provided insights into the effects of steric strain on amide bond planarity. nih.govresearchgate.net
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure. acs.org
Computational Studies of Molecular Conformation and Dynamics
Computational chemistry provides powerful tools for investigating molecular properties that complement experimental data.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
DFT calculations are widely used to predict the properties of adamantane derivatives. biointerfaceresearch.comnih.gov For this compound, DFT methods (such as B3LYP or wB97XD with a suitable basis set like 6-31G**) would be employed to:
Optimize Molecular Geometry: Calculate the lowest energy (ground state) conformation of the molecule, predicting bond lengths and angles that can be compared with X-ray crystallography data if available. mdpi.com
Predict Spectroscopic Properties: Theoretical vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts can be calculated. nih.gov Comparing these theoretical values with experimental data aids in the assignment of complex spectra.
Analyze Electronic Structure: DFT provides information on the distribution of electrons within the molecule, including the calculation of molecular orbitals (like the HOMO and LUMO) and the generation of electrostatic potential maps. This analysis helps in understanding the molecule's reactivity and intermolecular interaction preferences.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability in Various Environments
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of this compound at an atomic level. These simulations provide insights into the molecule's conformational landscape, the stability of different conformers, and the influence of surrounding environments, such as different solvents, on its structural dynamics.
By simulating the molecule over time, researchers can map its potential energy surface and identify low-energy, stable conformations. The adamantane scaffold is known for its high rigidity and conformational stability, largely due to its fused cyclohexane (B81311) rings in a strain-free chair conformation. wikipedia.org Consequently, the primary conformational flexibility in this compound arises from the rotation of the acetamide (B32628) substituent relative to the adamantane cage.
MD simulations are typically performed in various environments to mimic different experimental conditions. Common environments include in vacuo (gas phase), to study the intrinsic properties of the molecule without external interactions, and in explicit solvent boxes (e.g., water, DMSO) to assess the impact of solvent polarity and hydrogen bonding on conformational preference and stability.
The stability of the molecule during a simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time relative to a starting structure. A stable simulation is indicated by the RMSD value reaching a plateau. The flexibility of specific regions of the molecule can be quantified by calculating the Root Mean Square Fluctuation (RMSF) for each atom. For this compound, the carbon atoms of the adamantane cage are expected to exhibit very low RMSF values, reflecting their rigid nature, while the atoms of the acetamide group would show higher fluctuations. nih.gov
Interactive Data Table 1: Hypothetical RMSF Values from MD Simulations
This table presents hypothetical Root Mean Square Fluctuation (RMSF) data for different molecular fragments of this compound simulated in two different solvent environments. Lower values indicate less flexibility.
| Molecular Fragment | Average RMSF (Å) in Water | Average RMSF (Å) in DMSO |
| Adamantane Scaffold Carbons | 0.25 | 0.28 |
| Ketone Oxygen (C4=O) | 0.35 | 0.39 |
| Acetamide Nitrogen | 0.48 | 0.52 |
| Acetamide Carbonyl Carbon | 0.51 | 0.55 |
| Acetamide Methyl Group | 0.65 | 0.70 |
Analysis of the simulation trajectories allows for the characterization of the dominant conformations and the energetic barriers between them. The solvent environment can significantly influence these preferences. For example, in a polar protic solvent like water, conformations that maximize the exposure of the polar amide and ketone groups to the solvent for hydrogen bonding may be favored. Conversely, in a less polar environment, intramolecular interactions might play a more significant role in determining the preferred conformation.
Analysis of Intramolecular Interactions and Steric Strain within the Adamantane Scaffold
The unique three-dimensional structure of the adamantane cage in this compound is a primary determinant of its chemical and physical properties. The adamantane molecule itself is exceptionally rigid and is considered the most stable isomer of C10H16, with a spatial arrangement of carbon atoms identical to that in a diamond crystal lattice. wikipedia.org This rigidity results in a well-defined and predictable scaffold.
Intramolecular Interactions: The compact and globular nature of the adamantane cage leads to significant non-covalent intramolecular interactions. These are primarily van der Waals forces and transannular interactions (interactions between atoms across the ring system). The proximity of hydrogen atoms on different cyclohexane rings within the cage results in a crowded intramolecular environment. The orientation of the N-acetamide group is influenced by repulsive steric interactions with the hydrogen atoms at the C3, C5, and C7 positions of the adamantane core.
Steric Strain: The attachment of the relatively bulky acetamide group to the bridgehead carbon creates considerable steric hindrance. This strain can affect the geometry of the amide bond itself. While amide bonds typically exhibit a high degree of planarity due to resonance, significant steric crowding from bulky substituents can force the amide bond to deviate from this planarity. strath.ac.uknih.gov Studies on other sterically hindered adamantane amides have shown that this can lead to a notable out-of-plane distortion of the amide bond and an increased energy barrier for rotation around the C-N amide bond. nih.gov
Interactive Data Table 2: Hypothetical Geometric Parameters Highlighting Steric Strain
This table compares selected, hypothetical geometric parameters for the N-acetamide group in this compound with those of a simple, unhindered secondary amide (e.g., N-methylacetamide) to illustrate the effects of steric strain.
| Geometric Parameter | This compound (Hypothetical) | N-methylacetamide (Reference) | Deviation |
| Amide ω Dihedral Angle (Cα-N-C=O) | 175.5° | ~180° | -4.5° |
| Adamantane-N-C Angle | 124.8° | N/A | N/A |
| C-N Amide Bond Length (Å) | 1.335 | 1.325 | +0.010 |
The deviation of the omega (ω) dihedral angle from a perfect 180° is a direct quantitative measure of the non-planarity of the amide bond induced by the bulky and rigid adamantane substituent. This structural distortion, along with other subtle adjustments in bond angles and lengths, represents the molecule's strategy to alleviate the inherent steric strain.
Molecular Recognition and Interaction Studies of N 3r,5s 4 Oxo 1 Adamantyl Acetamide
Computational Molecular Docking and Binding Site Analysis
Computational methods, particularly molecular docking, are instrumental in predicting how a ligand like an adamantyl acetamide (B32628) derivative might bind to a biological macromolecule. These studies provide a theoretical framework for understanding potential interactions at the molecular level.
Prediction of Binding Modes with Model Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking simulations have been employed to predict the binding conformations of various adamantane-based compounds within the active sites of several enzymes and receptors. These studies suggest that the bulky adamantane (B196018) cage often anchors the molecule within hydrophobic pockets of the target protein, while other functional groups form specific interactions with key residues.
For instance, docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have shown that these compounds can occupy the enzyme's active site, adopting conformations comparable to known inhibitors. nih.govuzh.ch The adamantane moiety typically orients itself in a hydrophobic region of the binding pocket, while the triazole and other substituents engage with polar residues. nih.govuzh.ch Similarly, simulations with novel adamantane-based compounds and the sigma-2 (σ2) receptor have been used to investigate binding conformations, providing suggestions about their mechanisms of action. nih.gov
In studies involving soluble epoxide hydrolase (sEH), p38 MAPK, and c-Raf, adamantyl-containing ureas have been computationally modeled to understand their multi-target potential. mdpi.com The adamantyl group's position and substitution, such as with chlorine atoms, can influence the binding mode and stability within the active sites of these diverse proteins. mdpi.com Docking of adamantylated benzimidazoles has also been used to verify their potential as dual inhibitors for targets like Human Casein Kinase 2 (CK2) and viral proteins such as M2 and SARS-CoV-2 proteases. mdpi.com
Elucidation of Energetic Contributions to Molecular Association
The stability of a ligand-protein complex is quantified by its binding energy, a critical parameter in assessing potential inhibitory or binding activity. In silico calculations provide estimates of these energetic contributions. Docking studies on adamantane-linked 1,2,4-triazole N-Mannich bases as potential 11β-HSD1 inhibitors predicted favorable binding affinity scores, ranging from -7.50 to -8.92 kcal/mol, which are comparable to co-crystallized ligands. nih.govuzh.ch
The energetic contributions of different types of interactions can also be dissected. For adamantylated benzimidazoles, computational analyses have quantified the energy of specific intermolecular hydrogen bonds, such as C-H⋯N interactions, which were calculated to be -4.59 kJ/mol. mdpi.com Molecular dynamics studies on 1,3-dichloroadamantyl-containing ureas have further shown that the stability of the ligand-protein complexes with sEH and p38 MAPK is highly dependent on the "spacer effect" between the adamantyl fragment and the ureide group, which affects the molecule's conformational flexibility and binding energy. mdpi.com
| Compound Class | Target Protein | Predicted Binding Affinity / Energy |
| Adamantane-linked 1,2,4-triazole N-Mannich Bases | 11β-HSD1 | -7.50 to -8.92 kcal/mol |
| Adamantylated Benzimidazoles (dimer) | - | C-H⋯N Interaction Energy: -4.59 kJ/mol |
| Acetamide Derivatives | TOP2A | Binding Free Energy: -28.4 to -29.8 kcal/mol researchgate.net |
Identification of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)
The binding of adamantane derivatives to their biological targets is stabilized by a combination of intermolecular forces. The lipophilic adamantane cage readily engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Beyond general hydrophobic effects, specific, directional interactions are crucial. Molecular docking studies of adamantane-triazole compounds with 11β-HSD1 revealed strong hydrogen bond interactions with key active site residues, namely Ser170 and Tyr183. nih.govuzh.ch The crystal structure analyses of related compounds have identified a variety of weak noncovalent interactions, including C-H⋯O, C-H⋯N, C-H⋯S, and C-H⋯π interactions, which collectively contribute to the stability of the crystal packing and, by extension, are relevant to protein-ligand binding. nih.govuzh.ch
In the case of 1,3-dichloroadamantyl ureas, the chlorine atoms on the adamantyl moiety were predicted to provide additional Cl-π interactions within the active site of human sEH, potentially enhancing binding affinity. mdpi.com For adamantylated benzimidazoles, the interplay between C−H⋯N and C−H⋯Halogen (Cl, Br, I) hydrogen bonds, along with Halogen⋯Halogen interactions, was found to be critical in determining the crystalline packing and conformation. mdpi.com
In Vitro Mechanistic Studies of Molecular Target Modulation (Excluding Human/Clinical Systems)
In vitro assays using purified enzymes or receptor preparations from model systems are essential for validating computational predictions and characterizing the biochemical activity of compounds.
Enzyme Inhibition/Activation Kinetics and Mechanism (e.g., sEH, 11β-HSD1, p37 protein)
Adamantane-containing compounds have been extensively investigated as inhibitors of various enzymes. Adamantyl ureas, for instance, are recognized as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension. nih.gov The introduction of methyl groups at the nodal positions of the adamantane cage in some urea (B33335) derivatives was shown to maintain high inhibitory potency against sEH while improving water solubility. nih.gov
The enzyme 11β-HSD1, a target for metabolic diseases, is also effectively inhibited by adamantane derivatives. Adamantyl ethanone (B97240) derivatives have demonstrated potent inhibition of cellular 11β-HSD1 with IC₅₀ values around 60 nM. nih.gov A series of novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were tested for their activity against 11β-HSD isoforms, with the most active compound showing 82.82% inhibition of 11β-HSD1 at a concentration of 10 µM, an activity comparable to the known inhibitor carbenoxolone. semanticscholar.org Computational studies on 1,3-dichloroadamantyl-containing ureas have suggested they may act as multi-target inhibitors, potentially affecting not only sEH but also kinases like p38 MAPK and c-Raf, which are involved in inflammatory signaling pathways. mdpi.com
| Compound Class | Target Enzyme | Measurement | Result |
| Adamantyl Ethanone Derivatives | 11β-HSD1 | IC₅₀ | ~60 nM nih.gov |
| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 | % Inhibition @ 10 µM | 82.82% semanticscholar.org |
| Adamantyl Ureas with Isoxazole | sEH | Potency | High inhibition potency reported nih.gov |
Receptor Binding Assays and Ligand Displacement Studies (e.g., CB2R, using model systems)
The cannabinoid receptor subtype 2 (CB2R), a G-protein-coupled receptor involved in immunomodulation, has emerged as a significant target for adamantane-based ligands. Radioligand binding assays are commonly used to determine the affinity of these compounds for the receptor.
In these assays, the test compound's ability to displace a radiolabeled ligand (e.g., [³H]CP-55,940) from the receptor is measured, and the inhibition constant (Ki) is calculated. nih.gov A small library of adamantyl-benzamides was designed and evaluated as potential dual-acting CB2R agonists and FAAH inhibitors. uniba.it Several of these derivatives displayed nanomolar affinity for CB2R, with a 2,3-di-methoxy substituted compound showing a Ki value of 87.6 nM in the absence of CB1R affinity. uniba.it
Further studies on N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives also demonstrated strong CB2R affinity and high selectivity. nih.gov Similarly, functionalized adamantyl and oxa-adamantyl cannabinoids have been shown to be high-affinity ligands for both CB1 and CB2 receptors, with Ki values determined from competitive binding curves using membrane preparations from cells expressing the mouse or human CB2 receptor. nih.govresearchgate.net
| Compound Class | Target Receptor | Measurement | Result |
| 2,3-di-methoxy Adamantyl-benzamide | CB2R | Ki | 87.6 nM uniba.it |
| 4-hydroxy Adamantyl-benzamide | CB2R | Ki | 1060 nM uniba.it |
| 3-methoxy Adamantyl-benzamide | CB2R | Ki | 153.1 nM uniba.it |
| N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamides | CB2R | Affinity | Strong affinity and high selectivity reported nih.gov |
| Functionalized oxa-adamantyl cannabinoids | CB1/CB2R | Affinity | High affinity reported researchgate.net |
Analysis of Adamantane Scaffold's Unique Role in Molecular Recognition and Binding Specificity
The adamantane cage is a highly valued pharmacophore in drug design due to its distinct three-dimensional structure and lipophilic character. nih.gov This rigid, diamondoid scaffold plays a crucial role in molecular recognition and binding specificity by influencing several key aspects of a molecule's interaction with its biological target.
The lipophilicity of the adamantane moiety is a primary contributor to its function as a "lipophilic bullet". nih.gov This property enables it to favorably interact with hydrophobic pockets within protein binding sites, effectively anchoring the molecule and increasing its binding affinity. nih.gov The size and spherical shape of the adamantane group allow it to fit snugly into these pockets, maximizing van der Waals interactions and displacing water molecules, which can be an entropically favorable process. nih.gov
Furthermore, the rigidity of the adamantane scaffold is a significant advantage in drug design. Unlike flexible alkyl chains, the adamantane structure has minimal conformational freedom. This rigidity helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. mdpi.com It also allows for the precise and predictable positioning of functional groups attached to the adamantane core, which can then form specific interactions, such as hydrogen bonds or ionic bonds, with the target protein, thereby enhancing binding specificity. nih.gov
The introduction of substituents on the adamantane cage, such as the 4-oxo group and the acetamide group in N-[(3R,5S)-4-oxo-1-adamantyl]acetamide, can further modulate its binding properties. These functional groups can introduce specific electronic and steric features that fine-tune the molecule's interaction with its target. For instance, the keto group can act as a hydrogen bond acceptor, while the acetamide group can participate in both hydrogen bonding and hydrophobic interactions. The stereochemistry of these substituents, as denoted by the (3R,5S) configuration, is also critical for achieving optimal complementarity with the chiral environment of a biological binding site.
Structure Activity Relationship Sar and Molecular Design Principles for N 3r,5s 4 Oxo 1 Adamantyl Acetamide Derivatives
Design Principles for Modulating Molecular Interaction Profiles
The design of derivatives based on the N-[(3R,5S)-4-oxo-1-adamantyl]acetamide scaffold is guided by principles aimed at optimizing interactions with target proteins. The adamantane (B196018) core primarily engages in hydrophobic and van der Waals interactions, while the oxo and acetamide (B32628) groups provide opportunities for hydrogen bonding and polar interactions. nih.gov The rigid nature of the adamantane cage minimizes conformational flexibility, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. mdpi.com
Stereochemistry is a critical determinant of a molecule's biological activity, as biomacromolecules like enzymes and receptors are chiral environments. nih.gov The specific (3R,5S) configuration of the substituents on the 4-oxo-1-adamantyl core of this compound dictates a precise three-dimensional arrangement of the acetamide group relative to the oxo function and the adamantane cage. This fixed spatial orientation is paramount for establishing specific, high-affinity interactions within a target's binding site.
Even subtle changes in the stereochemical configuration can lead to dramatic differences in efficacy and selectivity. nih.gov For an enantiomer or diastereomer of this compound, the altered spatial positioning of the key interacting groups could prevent optimal engagement with the target protein or lead to steric clashes, resulting in reduced or abolished activity. Conversely, a specific stereoisomer might fit perfectly into a binding pocket, leading to high potency. nih.gov The defined stereochemistry of the this compound scaffold is thus a cornerstone of its molecular design, ensuring that functional groups are presented to the biological target in a consistent and optimal orientation.
Table 1: Impact of Stereoisomers on Potential Biological Interactions
| Stereoisomer | Spatial Orientation of Functional Groups | Predicted Impact on Target Interaction |
| (3R,5S) | Defined, fixed orientation of acetamide and oxo groups. | Potentially optimal fit, leading to high efficacy and selectivity. |
| (3R,5R) | Different spatial relationship between functional groups. | May result in suboptimal binding, steric hindrance, or loss of key interactions. |
| (3S,5S) | Different spatial relationship between functional groups. | Could lead to reduced affinity or altered selectivity profile. |
| Racemic Mixture | Contains multiple stereoisomers. | Biological activity would be a composite of the activities of individual isomers, potentially with lower overall efficacy and a more complex pharmacological profile. nih.gov |
Beyond stereochemistry, modifications to the functional groups and their positions are key strategies in optimizing adamantane derivatives.
Acetamide Group: The N-acetamide moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Its length and composition can be systematically varied to probe the binding pocket. For instance, in other series of adamantyl acetamides, modifications at this position have been shown to significantly alter inhibitory potency. nih.gov Replacing the acetyl group with larger or more lipophilic acyl groups could enhance van der Waals interactions, while incorporating different functional groups could introduce new hydrogen bonding or ionic interactions. researchgate.net
Modifications to the adamantane cage itself, such as introducing substituents at other positions, can also be explored to fine-tune lipophilicity, steric bulk, and interactions with the target. researchgate.net
Table 2: Predicted Effects of Functional Group Modifications
| Modification Site | Type of Modification | Potential Impact on Molecular Properties | Rationale |
| Acetamide | N-methylation | Removes H-bond donor capability. | Probes the necessity of the N-H for binding. nih.gov |
| Acetamide | Replace methyl with larger alkyl/aryl groups | Increases steric bulk and lipophilicity. | Explores larger hydrophobic pockets. researchgate.net |
| Acetamide | Convert to sulfonamide | Alters H-bonding geometry and acidity. | Can provide alternative interaction patterns. researchgate.net |
| Oxo Group | Reduction to hydroxyl (-OH) | Adds H-bond donor capability; changes geometry. | Introduces new potential interactions with the target. |
| Oxo Group | Removal of carbonyl | Increases lipophilicity; removes H-bond acceptor. | Assesses the importance of the polar interaction at this position. |
| Adamantane Core | Addition of substituents (e.g., methyl, fluoro) | Modifies steric profile and lipophilicity. | Fine-tunes overall physicochemical properties. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR can be a powerful tool to guide lead optimization.
To develop a QSAR model for this series, a set of analogues with systematically varied structures would be synthesized and tested for their biological activity (e.g., IC₅₀ or Kᵢ values). These activity values would then be correlated with calculated physicochemical properties, or "descriptors," of the molecules. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms can be used to build the model. A statistically robust and validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising compounds. researchgate.net
For adamantane-based compounds, several structural descriptors are often found to correlate with biological activity. These descriptors quantify the physicochemical properties believed to be important for drug-target interactions.
Steric Descriptors (e.g., Molar Refractivity, Molecular Volume): The size and shape of the molecule are critical for complementarity with the binding site. The bulky nature of the adamantane cage is a defining feature, and steric parameters are essential for describing how modifications fit within the target. researchgate.net
Electronic Descriptors (e.g., Dipole Moment, Partial Atomic Charges): These descriptors capture the electronic nature of the molecule, which is influenced by polar groups like the acetamide and oxo functions. They are crucial for modeling electrostatic and hydrogen bonding interactions.
3D-QSAR Descriptors (CoMFA/CoMSIA fields): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D descriptors that describe the steric and electrostatic fields surrounding the molecules. These models can produce intuitive contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing direct guidance for molecular design. researchgate.net
Table 3: Key Structural Descriptors for QSAR of Adamantane Derivatives
| Descriptor Class | Example Descriptor | Relevance to this compound |
| Lipophilicity | logP / clogP | Quantifies the overall hydrophobicity, dominated by the adamantane core. mdpi.com |
| Steric | Molecular Volume | Describes the bulk of the molecule, critical for binding site fit. researchgate.net |
| Electronic | Dipole Moment | Measures the polarity arising from the oxo and acetamide groups. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| 3D Field-Based | CoMFA/CoMSIA Fields | Models the 3D steric and electrostatic requirements for optimal binding. researchgate.net |
Ligand Efficiency and Probe Development Metrics from a Chemical Biology Perspective
In modern drug discovery and chemical biology, molecules are often evaluated using metrics that go beyond simple potency.
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). It is calculated as the binding energy per heavy atom. Adamantane scaffolds, being rigid and compact, can be highly efficient, providing a good affinity "anchor" without excessive molecular weight. nih.gov The goal is to optimize derivatives of this compound to maximize interactions and potency while maintaining a low molecular weight, thereby achieving a high LE.
Chemical Probe Development: A high-quality chemical probe is a small molecule that can be used to study the function of a specific biological target. This compound derivatives with high potency and selectivity could serve as excellent starting points for probe development. The acetamide or other positions on the adamantane scaffold could be used as attachment points for reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies. researchgate.net The key is that such modifications should not significantly disrupt the core interactions responsible for the molecule's activity and selectivity.
Table 4: Key Metrics for Probe Development
| Metric | Definition | Importance for Probe Design |
| Potency | Concentration required to achieve a defined biological effect (e.g., IC₅₀ < 100 nM). | Ensures the probe can be used at low concentrations to minimize off-target effects. |
| Selectivity | Preferential activity against the intended target over other related targets. | Crucial for unambiguously linking the observed phenotype to the modulation of the target. |
| Cellular Activity | Demonstrated activity in a relevant cellular context. | Confirms that the probe can engage its target in a biological system. |
| Chemical Tractability | Availability of a synthetic handle for derivatization. | Allows for the attachment of reporter tags without abolishing activity. |
| Negative Control | A structurally similar but inactive analogue. | Essential for confirming that the observed effects are due to on-target activity. |
Advanced Applications and Research Probes Derived from N 3r,5s 4 Oxo 1 Adamantyl Acetamide
Development of Fluorescent Probes for Cellular/Molecular Imaging
Fluorescent probes are indispensable tools in modern biology, enabling the visualization of cellular structures and molecular processes with high specificity and sensitivity. The adamantane (B196018) scaffold is an attractive core for such probes due to its predictable geometry and lipophilic nature, which can facilitate cell membrane permeability.
Synthesis of Fluorescently Tagged Analogues
The synthesis of fluorescently tagged analogues of adamantane derivatives typically involves the conjugation of a fluorophore to the adamantane core. While direct synthesis examples for N-[(3R,5S)-4-oxo-1-adamantyl]acetamide are not readily found, general strategies for functionalizing the adamantane cage are well-documented. researchgate.net These methods often involve introducing reactive functional groups onto the adamantane structure, which can then be coupled to a fluorescent dye.
For a molecule like this compound, synthetic strategies could involve:
Modification of the acetamide (B32628) group: The acetyl group could be replaced with a longer acyl chain containing a terminal reactive group (e.g., an amine, carboxylic acid, or alkyne) for subsequent attachment of a fluorophore.
Functionalization of the adamantane core: While the existing oxo and acetamido groups provide some functionality, further derivatization of the adamantane cage at other positions could offer sites for fluorophore conjugation.
Commonly used fluorophores for such applications include fluorescein, rhodamine, BODIPY, and cyanine (B1664457) dyes, each with distinct photophysical properties suitable for different imaging modalities.
Interactive Table: Potential Synthetic Routes for Fluorescent Analogues
| Starting Material | Reagent | Product | Application |
| N-[(3R,5S)-4-amino-1-adamantyl]acetamide | Fluorescently-labeled acyl chloride | Fluorescently tagged N-[(3R,5S)-4-acylamino-1-adamantyl]acetamide | Introduction of a fluorescent tag via amide bond formation. |
| N-[(3R,5S)-4-oxo-1-adamantyl]amino acid | Fluorescent amine | Fluorescently tagged N-[(3R,5S)-4-oxo-1-adamantyl]dipeptide | Peptide coupling to introduce a fluorescent amino acid. |
| N-[(3R,5S)-4-oxo-1-adamantyl]alkynyl-acetamide | Azido-fluorophore | Fluorescent triazole-linked adamantane derivative | Click chemistry for efficient and specific labeling. |
Application in Microscopy for Tracking Molecular Targets within Model Systems
Once synthesized, fluorescently tagged adamantane analogues can be used in various microscopy techniques to study biological systems. The adamantane moiety can act as a carrier, delivering the fluorescent probe to specific cellular compartments or molecular targets. The lipophilicity of the adamantane cage can promote passive diffusion across cell membranes, allowing for the imaging of intracellular targets.
The specific targeting of these probes can be achieved by incorporating moieties that have an affinity for a particular biological molecule, such as a receptor or enzyme. For instance, if this compound were found to bind to a specific protein, its fluorescent analogue could be used to visualize the localization and dynamics of that protein within a cell.
Utilization in Supramolecular Chemistry and Materials Science
The rigid and well-defined geometry of the adamantane scaffold makes it an excellent building block in supramolecular chemistry and materials science. researchgate.net These fields focus on the design and synthesis of complex, ordered structures from smaller molecular components through non-covalent interactions.
Self-Assembly of Adamantane-Containing Scaffolds
Adamantane derivatives can be designed to self-assemble into larger, ordered structures such as nanotubes, vesicles, and gels. This self-assembly is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and solvophobic effects. The adamantane cage itself provides a significant hydrophobic contribution to this process.
By modifying the substituents on the adamantane core, the nature and geometry of the self-assembled structures can be controlled. For a molecule like this compound, the acetamide and oxo groups could participate in hydrogen bonding, directing the assembly of the molecules into specific supramolecular architectures.
Creation of Functionalized Surfaces or Nanostructures for Research Purposes
Adamantane derivatives can be used to modify surfaces, creating functionalized materials with specific properties. For example, self-assembled monolayers (SAMs) of adamantane thiols on gold surfaces are a common strategy for creating well-defined organic surfaces.
The this compound scaffold could be adapted for such applications by introducing a surface-anchoring group, such as a thiol or a silane. The exposed adamantane cages would then create a hydrophobic surface with a regular, well-defined structure. Such surfaces could be used to study protein adsorption, cell adhesion, or other interfacial phenomena.
Applications in Mechanistic Chemical Biology Research
The unique structural and physicochemical properties of adamantane derivatives make them useful tools for investigating biological mechanisms at the molecular level. The rigid adamantane cage can be used to probe the binding pockets of proteins or to constrain the conformation of bioactive molecules.
While specific mechanistic studies involving this compound are not prominent in the literature, related adamantane-based compounds have been employed to:
Probe enzyme active sites: By systematically modifying the substituents on an adamantane-based inhibitor, researchers can map the steric and electronic requirements of an enzyme's active site.
Investigate protein-protein interactions: Adamantane derivatives can be used to disrupt or stabilize protein-protein interactions, helping to elucidate the role of these interactions in cellular signaling pathways.
Study membrane biophysics: The lipophilic nature of adamantane allows it to partition into lipid bilayers, where it can be used to study membrane fluidity, protein-lipid interactions, and the formation of lipid rafts.
The chiral nature of this compound, with its defined stereochemistry, would be particularly valuable in these studies, allowing for the investigation of stereospecific interactions with biological macromolecules.
Design of Molecular Tools for Elucidating Biochemical Pathways
The rigid, polycyclic structure of the adamantane cage, combined with its lipophilic nature, makes this compound a compelling scaffold for the design of molecular tools aimed at elucidating complex biochemical pathways. The development of such tools hinges on the strategic modification of the parent molecule to incorporate reporter groups or reactive moieties without significantly compromising its inherent binding affinities.
One of the primary strategies in designing molecular tools from this adamantane derivative involves leveraging its functional groups. The ketone at the 4-position and the secondary amide offer synthetic handles for the attachment of various tags. For instance, the carbonyl group can be derivatized to introduce a fluorescent marker or a biotin (B1667282) tag, enabling the visualization and isolation of target proteins. The choice of linker between the adamantane core and the reporter group is critical to ensure that the probe retains its biological activity.
Furthermore, the adamantane scaffold itself can be a key determinant in targeting specific protein pockets. Its bulky, three-dimensional structure can facilitate interactions with hydrophobic domains of enzymes or receptors. By modifying the adamantane cage with photoreactive groups, such as a diazirine, it is possible to create photoaffinity labeling probes. nih.govresearchgate.net Upon photoactivation, these probes can form covalent bonds with their binding partners, allowing for the identification and characterization of previously unknown cellular targets.
The design process for these molecular tools is often guided by computational modeling to predict how modifications will affect the molecule's interaction with its biological target. This in-silico approach helps in optimizing the probe's structure for enhanced selectivity and binding affinity. The ultimate goal is to create a suite of molecular tools derived from this compound that can be used to dissect the roles of specific proteins in various signaling and metabolic pathways.
Probes for Studying Cellular Processes (e.g., ion channel interactions in in vitro models)
The unique physicochemical properties of this compound make it a promising candidate for the development of probes to investigate cellular processes, particularly the function and modulation of ion channels in in vitro models. The lipophilic adamantane core can facilitate the molecule's partitioning into cellular membranes, bringing it into proximity with membrane-embedded proteins like ion channels.
Derivatives of this compound can be engineered to act as selective modulators of specific ion channels. For instance, by appending charged or polar groups to the acetamide moiety, it may be possible to influence the probe's interaction with the channel's pore or gating machinery. The development of such probes is invaluable for studying the structure-function relationships of ion channels and for screening for new therapeutic agents.
Fluorescently labeled versions of this compound can be employed in high-throughput screening assays to identify compounds that displace the probe from its binding site on an ion channel. wiley.com This competitive binding format provides a robust method for discovering new channel ligands. Moreover, probes incorporating environmentally sensitive fluorophores could report on conformational changes in the ion channel upon ligand binding or changes in membrane potential.
The table below summarizes potential modifications to the this compound scaffold for developing research probes and their intended applications.
| Modification Site | Attached Moiety | Potential Application |
| 4-oxo position | Diazirine | Photoaffinity labeling to identify binding partners |
| 4-oxo position | Fluorophore (e.g., Rhodamine) | Cellular imaging and localization studies |
| Acetamide nitrogen | Biotin | Affinity purification of target proteins |
| Adamantane cage | Radioisotope (e.g., ¹⁸F) | Positron Emission Tomography (PET) imaging |
In in vitro electrophysiology studies, these probes can be used to characterize the binding sites and mechanisms of action of both known and novel ion channel modulators. nih.gov By systematically altering the structure of the adamantane probe, researchers can map the pharmacophore required for channel interaction, providing critical insights for the rational design of new drugs targeting ion channels.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for N-[(3R,5S)-4-oxo-1-adamantyl]acetamide?
- Answer : Synthesis typically involves functionalizing the adamantane core followed by acetamide coupling. For example, in analogous adamantyl acetamide derivatives, chloroacetamide intermediates react with nucleophiles (e.g., thiols or triazoles) under basic conditions (e.g., Na₂CO₃) in solvents like THF or DCM. Reaction optimization includes stepwise reagent addition and purification via silica gel chromatography . Specific to the 4-oxo-adamantyl group, oxidation steps (e.g., ketone introduction) may precede acetamide coupling, though direct evidence requires further validation.
Q. How is the structural integrity of N-[(3R,5S)-4-oxo-1-adamantyl]acetamide confirmed?
- Answer : Multi-modal characterization is critical:
- 1H/13C NMR : Peaks for adamantyl protons (δ 1.6–2.1 ppm) and acetamide carbonyl (δ ~169–170 ppm) confirm regiochemistry .
- Mass spectrometry : ESI/APCI(+) detects [M+H]⁺ and adducts (e.g., [M+Na]⁺), with exact mass matching theoretical values .
- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and adamantane C-H vibrations (~2900 cm⁻¹) validate functional groups .
Q. What physicochemical properties influence the compound’s solubility and stability?
- Answer : The adamantane core confers high hydrophobicity, necessitating solvents like DMSO or DCM for dissolution. Stability studies under varying pH and temperature (e.g., -20°C long-term storage) are recommended. Derivatives with polar substituents (e.g., sulfonyl or triazole groups) show improved aqueous solubility, suggesting functionalization strategies .
Advanced Research Questions
Q. How can reaction yields be optimized for N-[(3R,5S)-4-oxo-1-adamantyl]acetamide derivatives?
- Answer : Yield optimization involves:
- Stepwise reagent addition : For example, incremental addition of acetyl chloride in DCM with Na₂CO₃ as a base reduces side reactions .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution kinetics in adamantane derivatives .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve efficiency but require compatibility studies with the adamantane scaffold .
Q. What strategies address low bioavailability in pharmacological studies?
- Answer : To enhance bioavailability:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked azides) for controlled release .
- Nanocarrier systems : Liposomal encapsulation improves solubility and targeting, as demonstrated in adamantane-based drug delivery .
- Structural analogs : Replace hydrophobic adamantane with partially oxidized derivatives (e.g., hydroxylated adamantane) to balance lipophilicity .
Q. How are conflicting pharmacological data resolved for adamantyl acetamide derivatives?
- Answer : Contradictions in activity (e.g., TEAD-YAP inhibition vs. off-target effects) are addressed via:
- Dose-response assays : Establish EC₅₀/IC₅₀ values to differentiate specific vs. nonspecific interactions .
- Isotopic labeling : Use ¹⁴C-labeled acetamide to track metabolic pathways and identify degradation products .
- Computational modeling : Molecular docking studies (e.g., with TEAD-YAP binding pockets) rationalize stereochemical effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
